

# Commercial Sourcing and Application of Deuterated N-Acylglycines: A Technical Guide

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Compound of Interest		
Compound Name:	N-(1-Oxopentadecyl)glycine-d2	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers of deuterated N-acylglycines, their applications as internal standards in mass spectrometry-based quantification, and detailed experimental considerations. The use of stable isotope-labeled internal standards, such as deuterated N-acylglycines, is critical for achieving high accuracy and precision in quantitative bioanalysis.

# **Commercial Suppliers of Deuterated N-Acylglycines**

While a comprehensive catalog of off-the-shelf deuterated N-acylglycines is not readily available from a single source, several leading suppliers of stable isotope-labeled compounds offer a range of deuterated precursors and custom synthesis services to meet specific research needs. Researchers should anticipate that many deuterated N-acylglycines will require custom synthesis.

Key commercial suppliers in this space include:

Cambridge Isotope Laboratories, Inc. (CIL): A world leader in the production of stable
isotopes and stable isotope-labeled compounds, CIL offers a vast portfolio of deuterated
building blocks and reagents suitable for the custom synthesis of N-acylglycines.[1][2] They
also provide custom synthesis services.



- MilliporeSigma (formerly Sigma-Aldrich): This supplier offers a wide array of deuterated compounds, including deuterated amino acids like glycine, which are essential precursors for synthesizing deuterated N-acylglycines.[3] Their custom synthesis services can be leveraged for specific N-acylglycine targets.
- Entegris (formerly IsoSciences): With the acquisition of IsoSciences, Entegris has
  established itself as a key manufacturer and supplier of stable isotope-labeled compounds.
   [4][5] They have a strong focus on custom synthesis for research and diagnostic
  applications.[6]
- Revvity: Revvity provides custom stable isotope labeling services, offering another avenue for obtaining specific deuterated N-acylglycines tailored to individual research requirements.

The availability of specific deuterated N-acylglycines is largely dependent on the complexity of the molecule and the commercial availability of the corresponding deuterated fatty acid and glycine precursors.

# Table 1: Representative Deuterated N-Acylglycines Available via Custom Synthesis

The following table provides a representative list of deuterated N-acylglycines that can likely be obtained through custom synthesis from the suppliers mentioned above. The exact specifications will need to be discussed with the chosen supplier.



Deuterated N- Acylglycine	Potential Deuteration Position(s)	Isotopic Purity (Typical)	Chemical Purity (Typical)
N-Acetylglycine-d3	Acetyl group (CD3)	>98 atom % D	>98%
N-Propionylglycine-d5	Propionyl group (C2D5)	>98 atom % D	>98%
N-Butyrylglycine-d7	Butyryl group (C3D7)	>98 atom % D	>98%
N-Isovalerylglycine-d9	Isovaleryl group (C4D9)	>98 atom % D	>98%
N-Hexanoylglycine- d11	Hexanoyl group (C5D11)	>98 atom % D	>98%
N-Octanoylglycine- d15	Octanoyl group (C7D15)	>98 atom % D	>98%
N-Decanoylglycine- d19	Decanoyl group (C9D19)	>98 atom % D	>98%
N-Lauroylglycine-d23	Lauroyl group (C11D23)	>98 atom % D	>98%
N-Myristoylglycine- d27	Myristoyl group (C13D27)	>98 atom % D	>98%
N-Palmitoylglycine- d31	Palmitoyl group (C15D31)	>98 atom % D	>98%
N-Stearoylglycine-d35	Stearoyl group (C17D35)	>98 atom % D	>98%
N-Oleoylglycine-dx	Various positions on the oleoyl chain	>98 atom % D	>98%
Glycine-d2, N-Acyl	Glycine backbone (- N(H)CD2COOH)	>98 atom % D	>98%



# Experimental Protocol: Quantification of N-Acylglycines in Biological Matrices using LC-MS/MS and Deuterated Internal Standards

This section outlines a general workflow for the quantitative analysis of N-acylglycines in biological samples, such as urine or plasma, using a deuterated N-acylglycine as an internal standard. This protocol is a composite based on established methodologies in the field.[7][8][9]

#### 1. Sample Preparation

- Internal Standard Spiking: To each biological sample, add a known concentration of the corresponding deuterated N-acylglycine internal standard. This should be done at the earliest stage of sample preparation to account for analyte loss during extraction.
- Protein Precipitation (for plasma/serum): Add a cold organic solvent (e.g., acetonitrile or methanol) to the sample to precipitate proteins. Vortex and centrifuge to pellet the precipitated proteins.
- Solid-Phase Extraction (SPE) (optional, for increased cleanup): The supernatant from the protein precipitation step can be further purified using a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) to remove interfering matrix components.
- Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

#### 2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
  - Column: A reversed-phase C18 column is typically used for the separation of Nacylglycines.
  - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
     both containing a small amount of an acid (e.g., formic acid or acetic acid) to improve peak
     shape and ionization efficiency, is commonly employed.



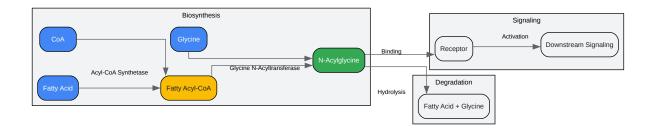
- Flow Rate: A flow rate appropriate for the column dimensions is used to ensure optimal separation.
- Injection Volume: A small volume of the reconstituted sample is injected onto the LC system.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is typically used. The choice of polarity will depend on the specific N-acylglycines being analyzed.
  - Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification.
     This involves selecting a specific precursor ion for the analyte and its deuterated internal standard, and then monitoring a specific product ion for each after fragmentation in the collision cell.
    - The precursor ion is typically the [M+H]+ or [M-H]- ion.
    - The product ions are generated by collision-induced dissociation (CID) and are characteristic of the molecule's structure.

#### 3. Data Analysis

Quantification: The concentration of the endogenous N-acylglycine in the sample is
determined by calculating the ratio of the peak area of the analyte to the peak area of the
deuterated internal standard. This ratio is then compared to a calibration curve generated
using known concentrations of the non-labeled N-acylglycine standard and a fixed
concentration of the deuterated internal standard.

# Visualizations Signaling Pathway and Metabolism



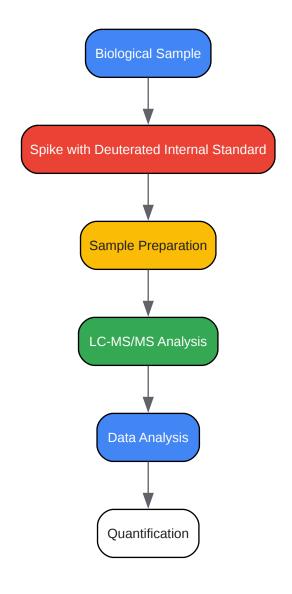


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Caption: Simplified overview of N-acylglycine biosynthesis, signaling, and degradation pathways.

## **Experimental Workflow**



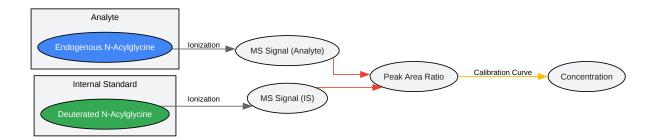


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Caption: General experimental workflow for the quantification of N-acylglycines.

# **Logical Relationship of Internal Standard Use**





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Caption: Logical relationship of using a deuterated internal standard for quantification.

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